5,6-Desmethylenedioxy-5-methoxyaglalactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

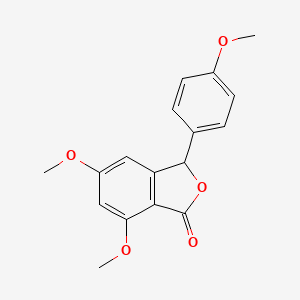

5,6-Desmethylenedioxy-5-methoxyaglalactone is a natural compound isolated from the leaves and twigs of Aglaia ponapensis. It belongs to the class of phenolic compounds and has a molecular formula of C₁₇H₁₆O₅ with a molecular weight of 300.30 g/mol . This compound has shown significant biological activities, including cytotoxicity against small cell lung cancer (NCI-H187) cell line and antimycobacterial activity against Mycobacterium tuberculosis H(37)Ra .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves several steps, starting from the appropriate phenolic precursors. The key steps typically include:

Formation of the isobenzofuranone core: This involves the cyclization of a suitable phenolic precursor under acidic or basic conditions.

Methoxylation: Introduction of methoxy groups at specific positions on the aromatic ring using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources like Aglaia ponapensis or synthetic routes optimized for high yield and purity. The extraction process typically involves:

Solvent Extraction: Using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone to extract the compound from plant material.

Concentration and Purification: Concentrating the extract and purifying the compound using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Desmethylenedioxy-5-methoxyaglalactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.

Reduction: Reduction reactions using reagents like sodium borohydride can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Aplicaciones Científicas De Investigación

5,6-Desmethylenedioxy-5-methoxyaglalactone has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its cytotoxic effects on cancer cell lines and its antimycobacterial activity.

Medicine: Potential therapeutic applications due to its biological activities, including anticancer and antimicrobial properties.

Industry: Used in the development of new pharmaceuticals and as a bioactive compound in various formulations

Mecanismo De Acción

The mechanism of action of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves its interaction with molecular targets and pathways:

Cytotoxicity: The compound exerts cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

Antimycobacterial Activity: It inhibits the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes.

Comparación Con Compuestos Similares

Similar Compounds

5,6-Desmethylenedioxy-5-methoxyaglalactone: Unique due to its specific methoxy and isobenzofuranone structure.

Coumestrol: Another phenolic compound with similar biological activities but different structural features.

Trans-3-Hydroxycinnamic Acid: Shares some chemical properties but differs in its biological activities and applications.

Uniqueness

This compound stands out due to its potent cytotoxic and antimycobacterial activities, making it a valuable compound for scientific research and potential therapeutic applications .

Actividad Biológica

5,6-Desmethylenedioxy-5-methoxyaglalactone is a naturally occurring compound derived from the leaves and twigs of Aglaia ponapensis, a plant known for its diverse phytochemical properties. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of phenolic compounds. Its chemical structure includes a methoxy group and a methylenedioxy group, which contribute to its biological activity. The molecular formula is C12H12O4, with a molecular weight of 220.22 g/mol.

Antiallergic Activity

Research indicates that this compound exhibits significant antiallergic properties. It has been shown to inhibit histamine release from mast cells, which is crucial in allergic reactions. This activity suggests potential therapeutic applications in treating allergic conditions such as asthma and rhinitis .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity, albeit weak compared to other known anti-inflammatory agents. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential role in managing inflammatory diseases .

Antioxidant Properties

Antioxidant activity has been observed in this compound, contributing to its protective effects against oxidative stress. This property is particularly important in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signal Transduction Pathways : It may affect pathways related to cytokine production and cell signaling.

- Scavenging Free Radicals : Its antioxidant properties suggest it can neutralize free radicals, thereby reducing oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced histamine release from mast cells when exposed to allergens. This suggests its potential as an adjunct therapy for allergic reactions.

- Cell Culture Experiments : In cell cultures treated with pro-inflammatory agents, 5,6-desmethylenedioxy-5-methoxyaglalactone reduced cytokine levels such as IL-6 and TNF-alpha, indicating its anti-inflammatory potential.

- Animal Models : Preliminary animal studies showed that administration of the compound led to reduced symptoms in models of asthma and allergic rhinitis, supporting its therapeutic potential .

Summary of Biological Activities

Propiedades

IUPAC Name |

5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGUFTHOYVRQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659060 |

Source

|

| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922169-96-8 |

Source

|

| Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.